2-Phenylpyridine-4-carboxaldehyde

Catalog No.
S904683
CAS No.
1214381-00-6
M.F
C12H9NO
M. Wt
183.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpyridine-4-carboxaldehyde

CAS Number

1214381-00-6

Product Name

2-Phenylpyridine-4-carboxaldehyde

IUPAC Name

2-phenylpyridine-4-carbaldehyde

Molecular Formula

C12H9NO

Molecular Weight

183.21

InChI

InChI=1S/C12H9NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-9H

InChI Key

RJHPGQZMGVLXLA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C=O

Synonyms

2-Phenylpyridine-4-carboxaldehyde

2-Phenylpyridine-4-carboxaldehyde is an organic compound characterized by a pyridine ring substituted with a phenyl group and an aldehyde functional group at the 4-position. This compound exhibits a molecular formula of C12_{12}H9_{9}N\O, and its structure features a nitrogen atom within the aromatic ring, contributing to its unique chemical properties. The presence of both the phenyl and aldehyde groups makes it a versatile compound in synthetic organic chemistry.

Precursor for the Synthesis of Complex Molecules

The presence of both the pyridine and aldehyde functional groups in 2-PPC makes it a versatile building block for the synthesis of more complex molecules with diverse functionalities. Studies have shown its potential as a starting material for the synthesis of:

  • Heterocyclic compounds: 2-PPC can be used to synthesize various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These compounds possess various applications in medicinal chemistry and materials science [].
  • Schiff bases: The reaction of 2-PPC with primary amines can lead to the formation of Schiff bases, which are important intermediates in organic synthesis and have applications in catalysis and coordination chemistry [].

Exploration in Medicinal Chemistry

  • Antimicrobial activity: Some pyridine derivatives with similar structures have exhibited promising antimicrobial properties []. Further studies are needed to investigate the potential of 2-PPC in this area.
  • Antioxidant activity: Certain pyridine-based aldehydes have demonstrated antioxidant properties []. The presence of similar functional groups in 2-PPC warrants further investigation into its potential antioxidant activity.
, including:

  • Ortho Arylation: This involves the palladium(II)-catalyzed ortho arylation of 2-phenylpyridines using potassium aryltrifluoroborate salts, which allows for the formation of complex derivatives .
  • C–H Functionalization: Copper-catalyzed reactions enable direct acyloxylation, where carboxylic acids are introduced at the ortho position of the pyridine ring, yielding products with moderate to excellent yields .
  • Amidation Reactions: Utilizing nitrogen reagents like sulfonamides or carboxamides, amidation can be achieved under copper-catalyzed conditions, providing access to various amide derivatives .

Compounds related to 2-phenylpyridine derivatives have shown promising biological activities. They exhibit insecticidal properties, making them valuable in agricultural applications. For instance, certain derivatives have been synthesized and tested for their efficacy against pests, demonstrating significant insecticidal activity . Additionally, studies indicate potential anti-inflammatory and anti-cancer properties due to their ability to interact with biological targets.

Several synthesis methods for 2-phenylpyridine-4-carboxaldehyde include:

  • Suzuki–Miyaura Cross-Coupling: This method involves coupling boronic acids with halogenated pyridines to form phenylpyridine derivatives.
  • Nucleophilic Substitution: Reacting 2-phenylpyridine with suitable electrophiles can yield various substituted products.
  • Electrochemical Methods: Recent advancements show that electrochemical oxidation can facilitate ortho functionalization of 2-phenylpyridine derivatives .

2-Phenylpyridine-4-carboxaldehyde finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in developing luminescent materials and organometallic complexes.
  • Biological Research: Its derivatives are explored for potential therapeutic applications against various diseases.

Interaction studies involving 2-phenylpyridine-4-carboxaldehyde focus on its reactivity with different biological molecules. For instance, its interaction with enzymes or receptors can provide insights into its mechanism of action as a potential drug candidate. Studies have also investigated its binding affinity to target proteins, revealing important information about its biological efficacy.

Several compounds share structural similarities with 2-phenylpyridine-4-carboxaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-PyridinylbenzaldehydeStructureSimilar aromatic system but lacks nitrogen in the ring.
4-Methyl-2-phenylpyridineStructureMethyl substitution alters electronic properties.
3-PyridinylbenzaldehydeStructureDifferent position of aldehyde affects reactivity.

Uniqueness of 2-Phenylpyridine-4-Carboxaldehyde

The unique combination of a phenyl group and an aldehyde functional group on the pyridine ring gives this compound distinctive reactivity patterns not found in other similar compounds. Its ability to undergo various transformations while maintaining stability makes it particularly valuable in synthetic chemistry.

2-Phenylpyridine-4-carboxaldehyde (CAS 1214381-00-6) is a nitrogen-containing heterocyclic compound with the molecular formula $$ \text{C}{12}\text{H}{9}\text{NO} $$. Its structure consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 4-position with a carboxaldehyde functional group (Figure 1). The pyridine ring is aromatic, with sp²-hybridized carbon and nitrogen atoms contributing to its planar geometry. The nitrogen atom in the pyridine ring donates one electron to the aromatic π-system, creating a resonance-stabilized structure with a dipole moment oriented toward the nitrogen.

Table 1: Key Structural Properties

PropertyValue/Description
Molecular Weight183.21 g/mol
Hybridizationsp² (pyridine ring)
Aromatic System6π-electron (Hückel rule compliant)
Substituent Positions2-phenyl, 4-carboxaldehyde

The compound belongs to the broader class of arylpyridine carboxaldehydes, which are characterized by their fused aromatic and aldehyde functionalities. Its classification within heterocyclic chemistry places it among derivatives of pyridine, a six-membered ring with one nitrogen atom.

Historical Context in Heterocyclic Chemistry

The synthesis of pyridine derivatives has been a cornerstone of heterocyclic chemistry since the 19th century. Pyridine itself was first isolated from coal tar in 1849 by Thomas Anderson, but functionalized derivatives like 2-phenylpyridine-4-carboxaldehyde emerged later as tools for complex organic synthesis. Early methods for modifying pyridine rings, such as the Chichibabin reaction (1924), enabled the introduction of substituents, paving the way for targeted aldehyde functionalization.

The development of 2-phenylpyridine-4-carboxaldehyde is tied to advances in formylation reactions. For instance, the Vilsmeier–Haack reaction, which uses phosphoryl chloride ($$ \text{POCl}_3 $$) and formamides to introduce aldehyde groups, has been adapted for pyridine derivatives. Modern synthetic routes, such as those described in patents CN106518753A and CN101906068A, leverage oxidation and hydrolysis of intermediates like 4-picoline or isonicotinic acid to achieve high yields.

Table 2: Historical Synthesis Milestones

YearDevelopmentSignificance
1924Chichibabin reactionEnabled alkylation of pyridine derivatives
1950sVilsmeier–Haack reactionIntroduced formylation to heterocycles
2017Patent CN106518753A (solvent-free synthesis)Improved efficiency and industrial scalability

Significance in Organic Synthesis

2-Phenylpyridine-4-carboxaldehyde serves as a versatile intermediate in organic synthesis due to its dual reactivity:

  • Aldehyde Group: Participates in condensations (e.g., Knoevenagel, Schiff base formation) and nucleophilic additions.
  • Pyridine Ring: Acts as a coordinating ligand in metal-organic frameworks (MOFs) and catalysts.

Applications in Pharmaceuticals:

  • The aldehyde moiety is a key precursor for antimalarial agents and kinase inhibitors. For example, its Schiff base derivatives exhibit bioactivity in medicinal chemistry.
  • Substituted pyridine aldehydes are intermediates in the synthesis of anti-inflammatory and antiviral drugs.

Table 3: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Knoevenagel CondensationMalononitrile, baseCyano-vinyl derivatives
Schiff Base FormationPrimary aminesImine-linked coordination polymers
OxidationPCC, $$ \text{NaOCl} $$Carboxylic acid derivatives

The compound’s utility is further highlighted in materials science, where it contributes to the synthesis of luminescent compounds and conductive polymers. Its structural modularity allows for fine-tuning of electronic properties, making it valuable in optoelectronic applications.

XLogP3

2.3

Dates

Modify: 2023-08-15

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